molecular formula C23H13BrClN3O2 B6028856 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone

2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone

カタログ番号: B6028856
分子量: 478.7 g/mol
InChIキー: JTLXDYPKXCVLFI-VBKFSLOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a 5-bromo-2-oxoindolylidene methyl group at position 2 and a 2-chlorophenyl group at position 2. The quinazolinone scaffold is renowned for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . Structural analogs of this compound often exhibit varied biological activities depending on substituent patterns, making comparative analysis critical for understanding structure-activity relationships (SAR).

特性

IUPAC Name

2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClN3O2/c24-13-9-10-19-15(11-13)16(22(29)27-19)12-21-26-18-7-3-1-5-14(18)23(30)28(21)20-8-4-2-6-17(20)25/h1-12H,(H,27,29)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLXDYPKXCVLFI-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The following table and discussion highlight structural and functional distinctions between the target compound and related derivatives reported in the literature.

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Spectral/Physical Data Biological/Functional Notes
Target Compound Quinazolinone 5-Bromo-2-oxoindolylidene methyl, 2-chlorophenyl C₂₃H₁₄BrClN₃O₂ Data not explicitly provided in evidence Likely modulates kinase/enzyme activity†
2-(5-Bromo-2-hydroxyphenyl)-1,2-dihydroquinazolin-4(3H)-one Quinazolinone 5-Bromo-2-hydroxyphenyl C₁₄H₁₀BrN₂O₂ Crystallographic data: Monoclinic system, P2₁/c space group, hydrogen-bonded dimerization Medicinal applications (e.g., antitumor)
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Triazole-thione Benzoxazolyl, 3-chlorophenyl, 4-methylphenyl C₂₂H₁₅ClN₄OS IR: 3307 (NH), 1649 (C=N), 1275 (C=S); ¹H NMR: δ 9.77 (s, triazole), 6.76–8.01 (m, Ar-H) Antimicrobial potential
2-(3-Cyano-4-propenyl-oxadiazole-thione) derivative Oxadiazole-thione Cyano, propenyl-indolylidene, dimethylfuran C₂₅H₂₄N₄O₂ Crystallography: Dihedral angle = 12.75°, O–H···N/C–H···N hydrogen bonding Nonlinear optical (NLO) material candidate

Key Observations:

Core Structure and Bioactivity: The target compound’s quinazolinone core aligns with derivatives reported for antitumor and antimicrobial activities . In contrast, triazole-thione (e.g., ) and oxadiazole-thione (e.g., ) cores are associated with distinct functionalities, such as antimicrobial action or NLO properties.

Substituent Effects: Halogenation: The 5-bromo and 2-chloro groups in the target compound may enhance electrophilicity and membrane permeability compared to non-halogenated analogs. For example, the 3-chlorophenyl group in contributes to π-π stacking interactions critical for binding to microbial targets. Indole vs.

Spectral and Crystallographic Trends :

  • IR peaks for C=N (1649 cm⁻¹) and C=S (1275 cm⁻¹) in correlate with electronic conjugation in heterocyclic systems, a feature likely shared with the target compound.
  • The oxadiazole derivative exhibits hydrogen-bonded dimerization, a property that could influence the solubility and stability of the target compound if similar interactions exist.

Bromination steps (e.g., using Br₂ in acetic acid, as in ) may be relevant for introducing the 5-bromo substituent.

Research Implications

The structural uniqueness of 2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone positions it as a candidate for further pharmacological screening, particularly in kinase inhibition or DNA intercalation studies. Comparative crystallography and SAR analyses with analogs like and could elucidate its mechanism of action and optimize its bioactivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。